Cas no 6627-30-1 (6-Chloro-9-cyclopropyl-9H-purine)

6-Chloro-9-cyclopropyl-9H-purine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-9-cyclopropyl-9H-purine
- 3-[(4-IODO-2-NITRO-PHENYL)METHYL]QUINAZOLIN-4-ONE
- 6-chloro-9-cyclopropylpurine
- AC1L6J95
- AC1Q3SVD
- ACT09009
- ANW-66503
- CTK5C3967
- NSC60635
-
- MDL: MFCD09756814
- インチ: InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2
- InChIKey: PSQPMAOEUNCGBD-UHFFFAOYSA-N
- ほほえんだ: C1CC1N2C=NC3=C(Cl)N=CN=C32
計算された属性
- せいみつぶんしりょう: 406.9763
- どういたいしつりょう: 194.036
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.81
- ふってん: 525.3°C at 760 mmHg
- フラッシュポイント: 271.5°C
- 屈折率: 1.737
- PSA: 75.81
6-Chloro-9-cyclopropyl-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222057-5.0g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 5g |
$1448.0 | 2023-05-31 | |
TRC | C611805-100mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 100mg |
$ 340.00 | 2022-06-06 | ||
TRC | C611805-10mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 10mg |
$ 70.00 | 2022-06-06 | ||
Chemenu | CM138476-1g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 1g |
$505 | 2021-08-05 | |
Alichem | A449040694-1g |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 1g |
$436.00 | 2023-09-01 | |
Enamine | EN300-222057-10g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 10g |
$2146.0 | 2023-09-16 | |
Enamine | EN300-222057-10.0g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 10g |
$2146.0 | 2023-05-31 | |
1PlusChem | 1P00FFOL-5g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 5g |
$1852.00 | 2024-04-22 | |
A2B Chem LLC | AH19365-10g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 10g |
$2294.00 | 2024-04-19 | |
Enamine | EN300-222057-5g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 5g |
$1448.0 | 2023-09-16 |
6-Chloro-9-cyclopropyl-9H-purine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
6-Chloro-9-cyclopropyl-9H-purineに関する追加情報
Recent Advances in the Study of 6-Chloro-9-cyclopropyl-9H-purine (CAS: 6627-30-1) in Chemical Biology and Pharmaceutical Research
The compound 6-Chloro-9-cyclopropyl-9H-purine (CAS: 6627-30-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic purine derivative has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology, antiviral therapy, and immunomodulation. Recent studies have focused on elucidating its molecular mechanisms, optimizing synthetic pathways, and exploring its biological activities.
One of the most notable advancements in the study of 6-Chloro-9-cyclopropyl-9H-purine is its role as a precursor in the synthesis of adenosine receptor antagonists. Researchers have demonstrated that modifications to the cyclopropyl group and the chloro-substitution at the 6-position can significantly influence binding affinity and selectivity towards adenosine receptors. These findings have opened new avenues for the design of targeted therapies for conditions such as Parkinson's disease, inflammation, and cancer.
In addition to its applications in receptor modulation, 6-Chloro-9-cyclopropyl-9H-purine has been investigated for its potential as a scaffold for the development of antiviral agents. Recent in vitro studies have shown that derivatives of this compound exhibit inhibitory activity against a range of RNA viruses, including SARS-CoV-2 and influenza. The mechanism of action appears to involve interference with viral RNA replication, making it a promising candidate for further preclinical evaluation.
The synthetic accessibility of 6-Chloro-9-cyclopropyl-9H-purine has also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes, reducing the reliance on hazardous reagents and minimizing waste production. These improvements not only enhance the scalability of production but also align with the growing emphasis on sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 6-Chloro-9-cyclopropyl-9H-purine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the transition from bench to bedside.
In conclusion, 6-Chloro-9-cyclopropyl-9H-purine (CAS: 6627-30-1) represents a valuable chemical entity with diverse applications in drug discovery. Its unique structural features and biological activities make it a compelling subject for ongoing and future research. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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